Cas no 25365-67-7 (2-Methylindolizine-3-carbaldehyde)
2-Methylindolizine-3-carbaldehyde is a heterocyclic organic compound featuring an indolizine core substituted with a methyl group at the 2-position and a formyl group at the 3-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in synthetic chemistry, particularly for the development of pharmaceuticals, agrochemicals, and advanced materials. The aldehyde group offers a versatile handle for condensation, reduction, or nucleophilic addition reactions, while the methyl substitution enhances stability and influences electronic properties. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a practical choice for researchers exploring indolizine-based scaffolds.
25365-67-7 structure
Product Name:2-Methylindolizine-3-carbaldehyde
CAS No:25365-67-7
MF:C10H9NO
MW:159.184562444687
MDL:MFCD02251323
CID:241765
PubChem ID:17957942
Update Time:2025-10-07
2-Methylindolizine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-Indolizinecarboxaldehyde,2-methyl-
- 3-Indolizinecarboxaldehyde, 2-methyl- (8CI,9CI)
- 2-Methyl-3-indolizinecarbaldehyde
- 2-methyl-3-Indolizinecarboxaldehyde
- 3-Indolizinecarboxaldehyde, 2-methyl-
- NS-01238
- 25365-67-7
- AKOS003615116
- FT-0763627
- Z1255356711
- SCHEMBL10600611
- 2-Methylindolizine-3-carbaldehyde
- EN300-1709136
- MFCD02251323
-
- MDL: MFCD02251323
- Inchi: 1S/C10H9NO/c1-8-6-9-4-2-3-5-11(9)10(8)7-12/h2-7H,1H3
- InChI Key: NSNHZFJVTGYUQQ-UHFFFAOYSA-N
- SMILES: O=CC1=C(C)C=C2C=CC=CN21
Computed Properties
- Exact Mass: 159.06847
- Monoisotopic Mass: 159.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 21.5Ų
Experimental Properties
- PSA: 21.48
2-Methylindolizine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM238525-1g |
2-Methylindolizine-3-carbaldehyde |
25365-67-7 | 95% | 1g |
$761 | 2024-07-28 | |
| TRC | M313673-2.5mg |
2-Methylindolizine-3-carbaldehyde |
25365-67-7 | 2.5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M313673-5mg |
2-Methylindolizine-3-carbaldehyde |
25365-67-7 | 5mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M313673-25mg |
2-Methylindolizine-3-carbaldehyde |
25365-67-7 | 25mg |
$ 185.00 | 2022-06-04 | ||
| OTAVAchemicals | 3507237-50MG |
2-methylindolizine-3-carbaldehyde |
25365-67-7 | 95% | 50MG |
$171 | 2023-07-04 | |
| OTAVAchemicals | 3507237-100MG |
2-methylindolizine-3-carbaldehyde |
25365-67-7 | 95% | 100MG |
$229 | 2023-07-04 | |
| OTAVAchemicals | 3507237-250MG |
2-methylindolizine-3-carbaldehyde |
25365-67-7 | 95% | 250MG |
$309 | 2023-07-04 | |
| OTAVAchemicals | 3507237-1000MG |
2-methylindolizine-3-carbaldehyde |
25365-67-7 | 95% | 1g |
$459 | 2023-07-04 | |
| Enamine | EN300-1709136-0.05g |
2-methylindolizine-3-carbaldehyde |
25365-67-7 | 95% | 0.05g |
$222.0 | 2023-09-20 | |
| Enamine | EN300-1709136-0.1g |
2-methylindolizine-3-carbaldehyde |
25365-67-7 | 95% | 0.1g |
$331.0 | 2023-09-20 |
2-Methylindolizine-3-carbaldehyde Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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